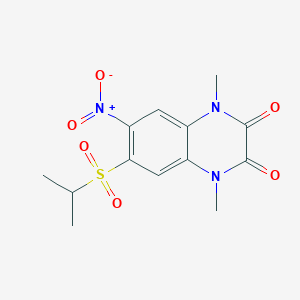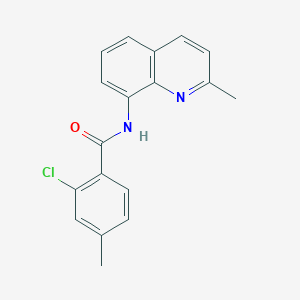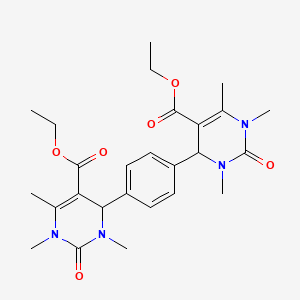![molecular formula C22H19N3O B11464613 7-[2-(4-Methoxyphenyl)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11464613.png)
7-[2-(4-Methoxyphenyl)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
7-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
7-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 7-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine include:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 4-methoxyphenyl-1H-indole
- 4-methoxyphenyl-1H-imidazole .
Uniqueness
What sets 7-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine apart from similar compounds is its unique structural features and the specific arrangement of functional groups.
Properties
Molecular Formula |
C22H19N3O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H19N3O/c1-16-21(18-6-4-3-5-7-18)22-23-15-14-19(25(22)24-16)11-8-17-9-12-20(26-2)13-10-17/h3-15H,1-2H3/b11-8+ |
InChI Key |
GVLXRPLZHNRBLN-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-cyano-6-[(4-fluorophenyl)amino]-4-(methoxymethyl)-2-methylpyridin-3-yl}benzamide](/img/structure/B11464530.png)
![2-Oxo-2-[(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl morpholine-4-carbodithioate](/img/structure/B11464539.png)

![4-(3-chlorophenyl)-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11464544.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11464549.png)

![6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-N-phenyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11464553.png)
![7-Tert-butyl-5-(furan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11464559.png)
![2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B11464563.png)

![ethyl 4-(4-methylphenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11464569.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,2-dimethylpropanamide](/img/structure/B11464572.png)

![4-(3,4-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11464603.png)
